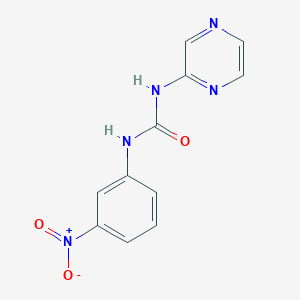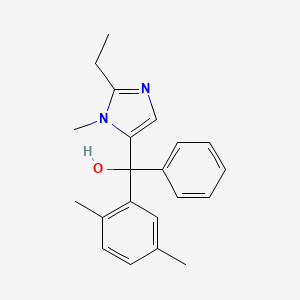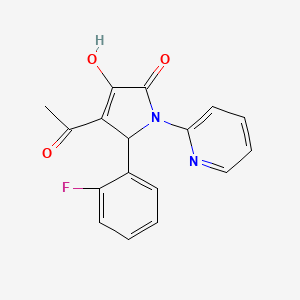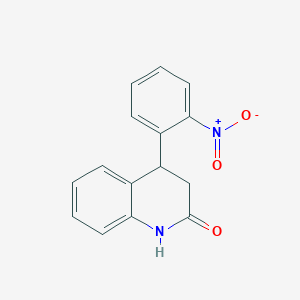
N-(3-NITROPHENYL)-N'-(2-PYRAZINYL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-NITROPHENYL)-N’-(2-PYRAZINYL)UREA is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of nitrophenyl and pyrazinyl groups in the molecule suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-NITROPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 3-nitroaniline with 2-pyrazinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide or using a condensation reaction with urea derivatives. The reaction conditions may include:
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux conditions
- Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, purification steps, and quality control are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3-NITROPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium dithionite
Substitution Reagents: Nucleophiles such as amines or thiols
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
Reduction: Formation of N-(3-aminophenyl)-N’-(2-pyrazinyl)urea
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Hydrolysis: Formation of 3-nitroaniline and 2-pyrazinecarboxylic acid
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-NITROPHENYL)-N’-(2-PYRAZINYL)UREA depends on its interaction with molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazinyl group can enhance binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Nitrophenyl)-N’-(2-pyridyl)urea
- N-(4-Nitrophenyl)-N’-(2-pyrazinyl)urea
- N-(3-Nitrophenyl)-N’-(2-thiazolyl)urea
Comparison
N-(3-NITROPHENYL)-N’-(2-PYRAZINYL)UREA is unique due to the presence of both nitrophenyl and pyrazinyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c17-11(15-10-7-12-4-5-13-10)14-8-2-1-3-9(6-8)16(18)19/h1-7H,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDMDTUZCYKIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B5139977.png)
![N-[(Z)-1-(4-chlorophenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5139984.png)
![N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine](/img/structure/B5140002.png)
![N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B5140012.png)
![1-[4-(Trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B5140017.png)

![1-(1-Hydroxyethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140038.png)

![2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one](/img/structure/B5140052.png)
![Ethyl 1-[(4-acetamidophenyl)methyl]piperidine-3-carboxylate](/img/structure/B5140060.png)
![N-[4-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B5140065.png)
![Methyl 4-{4-[2-(azepan-1-yl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5140066.png)


